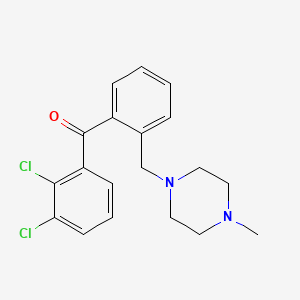

2,3-二氯-2'-(4-甲基哌嗪甲基)二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzophenone derivatives typically involves the functionalization of the benzophenone core. While the papers do not specifically mention the synthesis of 2,3-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone, they do describe reactions involving benzophenone. For instance, the benzophenone-sensitized reaction of 2-quinolinecarbonitrile derivatives leads to the formation of various products through energy-transfer mechanisms or via the ketyl radical of benzophenone . This suggests that similar sensitization methods could potentially be applied to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.

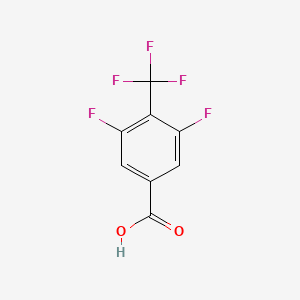

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is characterized by the presence of two aromatic rings connected by a carbonyl group. The presence of substituents like chloro groups and a methylpiperazinomethyl group would influence the electronic and steric properties of the molecule. The electronic effects of these substituents could affect the reactivity of the carbonyl group and the overall stability of the molecule. The steric hindrance introduced by the bulky methylpiperazinomethyl group could also impact the molecule's reactivity and its interaction with other chemical species.

Chemical Reactions Analysis

Benzophenone and its derivatives are known to participate in various chemical reactions, including photochemical transformations. The photolysis of dichlorophen, a related compound, leads to different products depending on the reaction conditions, such as the presence of oxygen and the pH of the solution . This indicates that the compound of interest might also undergo phototransformation, leading to the formation of different products under varying conditions. Additionally, the reactivity of benzophenone derivatives towards nucleophiles is demonstrated by the synthesis of benzo[b]thiophene derivatives and their subsequent reactions with sulfur- and oxygen-containing nucleophiles . This suggests that 2,3-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone could also exhibit reactivity towards various nucleophiles.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,3-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone are not explicitly provided in the papers, we can infer that the presence of chloro substituents would likely increase the compound's density and boiling point compared to unsubstituted benzophenone. The solubility of the compound in organic solvents might be high due to the presence of the aromatic rings and the carbonyl group. The compound's reactivity, as discussed earlier, would be influenced by the electronic and steric effects of the substituents, which could affect its behavior in chemical reactions.

科学研究应用

环境存在和降解

- 二苯甲酮,包括 2,3-二氯-2'-(4-甲基哌嗪甲基)二苯甲酮等衍生物,被广泛用作化妆品中的紫外线过滤器,并在各种环境基质中被发现。研究表明,这些化合物可以在沉积物和污水污泥中被检测到,表明它们广泛存在于环境中 (Zhang 等人,2011 年)。此外,已经研究了二苯甲酮衍生物在氯化消毒过程中转化途径和急性毒性的变化,突出了有毒副产物的形成 (Liu 等人,2016 年)。

人体接触和健康影响

- 已经研究了大鼠和人肝微粒体对二苯甲酮-3(一种相关化合物)的代谢,以了解其潜在的内分泌干扰活性。这项研究表明,羟基化二苯甲酮可以表现出雌激素和抗雄激素活性,这可能对人类健康产生影响 (Watanabe 等人,2015 年)。

合成和应用

- 高分子量聚(2,5-二苯甲酮)衍生物已被合成为质子交换膜,展示了二苯甲酮衍生物在材料科学中的多功能性 (Ghassemi 和 McGrath,2004 年)。此外,已经研究了新型合成二苯甲酮类似物在艾氏腹水瘤细胞中的抗肿瘤和促凋亡作用,表明其潜在的治疗应用 (Prabhakar 等人,2006 年)。

毒性和环境影响

- 已经研究了水中的氯化二苯甲酮型紫外线过滤器的稳定性和毒性,研究结果表明,由于氯化产物的形成,在氯化消毒后可能存在生态风险 (Zhuang 等人,2013 年)。这项研究强调了评估二苯甲酮衍生物及其转化产物对环境影响的重要性。

属性

IUPAC Name |

(2,3-dichlorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O/c1-22-9-11-23(12-10-22)13-14-5-2-3-6-15(14)19(24)16-7-4-8-17(20)18(16)21/h2-8H,9-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRLCZZWZIJJAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643894 |

Source

|

| Record name | (2,3-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898762-30-6 |

Source

|

| Record name | (2,3-Dichlorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。